Nitroxazepine hydrochloride

Antidepressant Clinical Trial Hamilton Depression Rating Scale

Nitroxazepine hydrochloride (brand name Sintamil, also known as CIBA 2330Go) is a tricyclic antidepressant (TCA) of the dibenzoxazepine class, introduced by Ciba-Geigy (now Novartis) for the treatment of major depressive disorder and nocturnal enuresis in 1982. It functions pharmacologically as a serotonin-norepinephrine reuptake inhibitor (SNRI), increasing synaptic concentrations of these neurotransmitters to alleviate depressive symptoms.

Molecular Formula C18H20ClN3O4
Molecular Weight 377.8 g/mol
CAS No. 16398-39-3
Cat. No. B101019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitroxazepine hydrochloride
CAS16398-39-3
Synonyms10-(3-(dimethylamino)propyl)-2-nitrodibenz(b,f)(1,4)-oxazepin-11(10H)-one
233-Go
2330 Go
nitroxazepine
sintamil
Molecular FormulaC18H20ClN3O4
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESC[NH+](C)CCCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)[N+](=O)[O-].[Cl-]
InChIInChI=1S/C18H19N3O4.ClH/c1-19(2)10-5-11-20-15-6-3-4-7-17(15)25-16-9-8-13(21(23)24)12-14(16)18(20)22;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
InChIKeyQQYWZPWIDBROOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitroxazepine Hydrochloride: Baseline and Procurement


Nitroxazepine hydrochloride (brand name Sintamil, also known as CIBA 2330Go) is a tricyclic antidepressant (TCA) of the dibenzoxazepine class, introduced by Ciba-Geigy (now Novartis) for the treatment of major depressive disorder and nocturnal enuresis in 1982 [1]. It functions pharmacologically as a serotonin-norepinephrine reuptake inhibitor (SNRI), increasing synaptic concentrations of these neurotransmitters to alleviate depressive symptoms . The compound is characterized by the molecular formula C18H20ClN3O4 and a molecular weight of 377.8 g/mol, and is typically supplied as a hydrochloride salt [2].

Non-Interchangeability with Other TCAs


Despite sharing a common tricyclic scaffold and mechanism of serotonin-norepinephrine reuptake inhibition, Nitroxazepine hydrochloride is not pharmacologically interchangeable with other TCAs such as imipramine or amitriptyline. While comparative efficacy in depression is considered similar, a critical differentiating factor is its significantly reduced anticholinergic burden, which directly impacts patient tolerability and compliance [1]. Furthermore, the compound is distinguished by a unique dibenzoxazepine core—incorporating a bridging oxygen and a nitro group—which alters its physicochemical properties and metabolic fate relative to the classic dibenzazepine TCAs [2]. This specific structural modification is associated with a distinct metabolite profile, including a carboxylic acid derivative not observed with imipramine, potentially influencing long-term safety and therapeutic monitoring requirements [3]. Therefore, for researchers requiring a TCA with preserved dual monoamine reuptake inhibition but a cleaner peripheral side-effect profile, Nitroxazepine hydrochloride represents a chemically defined, non-fungible alternative.

Quantitative Evidence of Differentiation


Antidepressant Efficacy vs. Doxepin

In a single-blind, randomized clinical trial of 40 depressed patients, Nitroxazepine hydrochloride (Sintamil) demonstrated antidepressant efficacy that was statistically non-inferior to Doxepin hydrochloride. Efficacy was quantified using the Hamilton Depression Rating Scale (HDRS). After a 4-week treatment period, the mean reduction in HDRS scores was comparable between the two treatment groups, confirming therapeutic equivalence in this cohort [1].

Antidepressant Clinical Trial Hamilton Depression Rating Scale Doxepin Tricyclic Antidepressant

Tolerability Advantage over Imipramine

Nitroxazepine hydrochloride is distinguished from its structural analog imipramine by a significantly lower burden of anticholinergic adverse effects. While imipramine is frequently associated with dose-limiting anticholinergic symptoms such as dry mouth, blurred vision, constipation, and urinary retention, Nitroxazepine exhibits a markedly reduced propensity for these effects. This qualitative advantage is consistently reported across authoritative databases and secondary literature as a key clinical differentiator, translating to improved patient adherence and a more favorable risk-benefit balance in clinical practice [1][2].

Anticholinergic Tolerability Imipramine Tricyclic Antidepressant Side Effect Profile

Therapeutic Window for Clinical Response

A pharmacokinetic study in 10 depressed patients (DSM-III-R 296.3) treated with Nitroxazepine hydrochloride for 6 weeks established a clear relationship between steady-state plasma concentrations of the parent drug and its desmethyl metabolite, and the reduction in Hamilton Depression Rating Scale (HDRS) scores. The overall reduction in HDRS score was approximately 50% by week 6. Notably, a steady and clinically meaningful reduction in HDRS score was observed specifically when the combined plasma levels of Nitroxazepine and its desmethyl metabolite were maintained between 176.5 ng/mL and 251 ng/mL between day 14 and day 42 [1].

Pharmacokinetics Therapeutic Drug Monitoring Hamilton Depression Rating Scale Plasma Level Dose-Response

Hydroxyurea Cytotoxicity Potentiation in CML

In an in vitro study using 16 cases of human chronic myeloid leukemia (CML), Nitroxazepine at a concentration of 10 μg/mL significantly potentiated the cytotoxic activity of hydroxyurea (HU, 100 μM) after a 1-hour exposure. Cytotoxicity, measured by inhibition of [³H-methyl]thymidine incorporation into nucleic acids, was greatly enhanced in the combination arm (p < 0.001) compared to hydroxyurea alone [1]. This finding suggests a potential chemosensitizing effect in this hematological malignancy model.

Chronic Myeloid Leukemia CML Hydroxyurea Cytotoxicity Synergy In Vitro

Polarographic Assay for Quality Control

A validated polarographic method has been established for the precise quantitative determination of Nitroxazepine hydrochloride in both pure substance and tablet formulations. The method utilizes a dropping mercury electrode versus a standard calomel electrode and demonstrates a well-developed single reduction wave that permits accurate quantitation [1]. This provides a robust analytical technique for quality control and stability testing in research and industrial settings, ensuring batch-to-batch consistency.

Polarography Analytical Method Quality Control Tablet Formulation Quantitative Determination

Research and Industrial Application Scenarios


Depression Models with Minimal Anticholinergic Confounds

Nitroxazepine hydrochloride is optimally suited for rodent models of depression (e.g., forced swim test, tail suspension test) where the primary mechanism of action is serotonin-norepinephrine reuptake inhibition, but the experimental design requires minimization of anticholinergic side effects that could confound behavioral or physiological endpoints [1]. Its favorable tolerability profile relative to imipramine makes it a cleaner tool for dissecting monoaminergic contributions to antidepressant response.

CML Chemosensitization Research

The demonstrated ability of Nitroxazepine to potentiate the cytotoxicity of hydroxyurea in human CML cells in vitro supports its use as a chemosensitizer in CML research models [2]. This application is distinct from its CNS activity and represents a niche area for exploring novel combination therapies or investigating the underlying mechanisms of drug synergy in hematological malignancies.

TCA Analytical Reference Standard

Given the availability of a validated polarographic method for the quantitative determination of Nitroxazepine hydrochloride in pure form and tablet matrices [3], this compound serves as a valuable reference standard for analytical laboratories developing or validating assays for TCAs. It is particularly useful in pharmaceutical quality control, stability testing, and forensic toxicology contexts.

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